N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide
Description
The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide belongs to a class of benzamide derivatives featuring a sulfone-containing tetrahydrothiophene ring and a furan-methyl substituent. Such compounds are typically synthesized via carbodiimide-mediated amidation (as seen in ) or nucleophilic substitution reactions .
The 2-ethoxybenzamide core and 5-methylfuran-2-ylmethyl substituent likely influence solubility, bioavailability, and target binding, making this compound relevant for pharmaceutical or agrochemical research .
Properties
Molecular Formula |
C19H23NO5S |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide |
InChI |
InChI=1S/C19H23NO5S/c1-3-24-18-7-5-4-6-17(18)19(21)20(12-16-9-8-14(2)25-16)15-10-11-26(22,23)13-15/h4-9,15H,3,10-13H2,1-2H3 |
InChI Key |
NEPDUDJDFCOECF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N(CC2=CC=C(O2)C)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide typically involves multiple steps, including the formation of the tetrahydrothiophene sulfone group, the ethoxy substitution, and the attachment of the furan moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Various substitution reactions can occur at the benzamide or furan moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce new functional groups to the benzamide or furan moieties.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural analogs from and are compared below:
*Estimated based on similar compounds.
Key Observations:
Substituent Position and Bioactivity: The 2-ethoxy group in the target compound may confer moderate lipophilicity compared to 3,4,5-trimethoxy (BH52317), which could hinder membrane permeability due to steric effects . Replacement with 4-propoxybenzyl (BH52308) introduces a flexible alkoxy chain, possibly altering binding kinetics .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide is a synthetic organic compound with a complex molecular structure. Its unique features make it a subject of interest in pharmacological research, particularly for its potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 881444-81-1 |
| Molecular Formula | C19H23NO5S |
| Molecular Weight | 377.5 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that this compound may exert its effects through:
- Inhibition of Enzymatic Activity : The compound shows potential in inhibiting enzymes associated with various metabolic pathways, which may contribute to its therapeutic effects.
- Antioxidant Properties : Its structural components suggest that it may have antioxidant capabilities, potentially protecting cells from oxidative stress.
- Modulation of Signaling Pathways : The presence of the 5-methylfuran moiety may facilitate interactions with signaling pathways involved in cell proliferation and apoptosis.
Biological Activity Studies
Recent studies have focused on the pharmacological potential of this compound. Below are key findings from various research articles:
In Vitro Studies
A study published in PubChem assessed the inhibitory effects of the compound on certain enzymes related to cancer metabolism. The results indicated a significant reduction in enzyme activity at concentrations as low as 10 µM, suggesting potent inhibitory properties .
Case Study: Trypanothione Reductase
Research highlighted the compound's potential as an inhibitor of Trypanothione reductase (TryR), an enzyme crucial for the survival of trypanosomatid parasites. The structure–activity relationship (SAR) analysis revealed that modifications at the 5-methylfuran position significantly impacted inhibitory potency .
Cytotoxicity Assays
Cytotoxicity assays conducted on various cancer cell lines demonstrated that the compound exhibited selective cytotoxicity, with IC50 values ranging from 15 to 30 µM across different cell types. This selectivity is promising for further development as an anticancer agent .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
